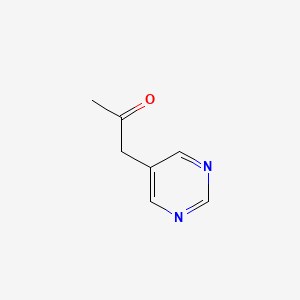
1-(Pyrimidin-5-yl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyrimidin-5-yl)propan-2-one is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidine is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 The compound this compound is characterized by the presence of a pyrimidine ring attached to a propan-2-one moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrimidin-5-yl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of pyrimidine-5-carbaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product.
Another approach involves the use of pyrimidine-5-carboxylic acid as a starting material. The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with acetone in the presence of a base to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
1-(Pyrimidin-5-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidine-5-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohol, 1-(Pyrimidin-5-yl)propan-2-ol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group can be replaced by various nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Pyrimidine-5-carboxylic acid.
Reduction: 1-(Pyrimidin-5-yl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(Pyrimidin-5-yl)propan-2-one has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives, which are valuable intermediates in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are investigated for their potential as therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 1-(Pyrimidin-5-yl)propan-2-one and its derivatives involves interactions with various molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
類似化合物との比較
1-(Pyrimidin-5-yl)propan-2-one can be compared with other pyrimidine derivatives, such as:
Pyrimidine-5-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a propan-2-one moiety.
1-(Pyrimidin-2-yl)propan-2-one: Similar but with the pyrimidine ring attached at the 2-position instead of the 5-position.
1-(Pyrimidin-4-yl)propan-2-one: Similar but with the pyrimidine ring attached at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other pyrimidine derivatives.
特性
IUPAC Name |
1-pyrimidin-5-ylpropan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6(10)2-7-3-8-5-9-4-7/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVZIRMBIYZYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CN=CN=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[3-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine](/img/structure/B2714145.png)
![N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B2714149.png)
![N-[4-(diethylamino)phenyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2714152.png)
![N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2714153.png)


![4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2714157.png)


![2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-6-(furan-2-yl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2714164.png)
![2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2714165.png)

![N-(3-chloro-4-methoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2714168.png)
